7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers
7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 7-Ethoxycoumarin, a versatile fluorescent probe crucial for research in drug metabolism and enzymology. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, metabolic pathways, and standardized experimental protocols.
Core Chemical and Physical Properties
7-Ethoxycoumarin, a synthetic derivative of coumarin, is a cornerstone in biochemical assays due to its distinct fluorescent properties.[1] Its fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 7-ethoxychromen-2-one | [2][3] |
| Synonyms | 7-ethoxy-2H-1-benzopyran-2-one, Ethylumbelliferone | [2][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2][5][6][7] |
| Molecular Weight | 190.19 g/mol | [2] |
| CAS Number | 31005-02-4 | [1][2][5][6][7] |
| Appearance | White to off-white or beige crystalline solid/powder | [1][2][3] |
| Melting Point | 88-90 °C | [5][7][8][9][10] |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF (approx. 30 mg/mL), 95% ethanol (50 mg/mL), hot methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | [5][6][8][10][11][12][13] |
| Fluorescence | λex: ~323-370 nm; λem: ~386-450 nm | [7][8][9] |
| UV/Vis Absorption | λmax: 218, 322 nm | [6][12] |
Metabolic Pathways of 7-Ethoxycoumarin
The primary metabolic transformation of 7-Ethoxycoumarin is O-deethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[7] This process yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), which can then undergo further phase II conjugation reactions, primarily glucuronidation and sulfation.
A variety of CYP isoforms have been implicated in the metabolism of 7-Ethoxycoumarin, with notable species-dependent variations. In humans, CYP1A2 and CYP2E1 are major contributors to its O-deethylation, while in rodents, CYP1A1, CYP1A2, and CYP2B enzymes play a more significant role. The metabolic cascade is a critical consideration in toxicological and pharmacological studies.
Experimental Protocols: 7-Ethoxycoumarin O-Deethylase (ECOD) Assay
The ECOD assay is a widely used method to determine the activity of various CYP450 enzymes. The protocol leverages the conversion of the non-fluorescent 7-ethoxycoumarin to the highly fluorescent 7-hydroxycoumarin.
Objective: To quantify the catalytic activity of CYP450 enzymes in a given biological sample (e.g., liver microsomes, recombinant enzymes).
Principle: The rate of formation of 7-hydroxycoumarin is directly proportional to the activity of the CYP450 enzymes present in the sample. The fluorescence of 7-hydroxycoumarin is measured over time to determine the reaction velocity.
Materials:
-
7-Ethoxycoumarin
-
Biological sample (e.g., liver microsomes, S9 fraction, or recombinant CYP enzymes)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
-
7-Hydroxycoumarin (for standard curve)
-
Acetonitrile (for reaction termination)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-Ethoxycoumarin in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of 7-Ethoxycoumarin by diluting the stock solution in potassium phosphate buffer. The final concentration in the assay will typically range from 1 to 200 µM, depending on the CYP isoform being studied.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a standard curve of 7-hydroxycoumarin in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the potassium phosphate buffer, the biological sample (e.g., microsomes), and the 7-Ethoxycoumarin working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Readings should be taken kinetically over a period of 10-60 minutes, or as a single endpoint measurement.
-
Terminate the reaction (for endpoint assays) by adding an equal volume of cold acetonitrile.
-
-
Data Analysis:
-
Using the 7-hydroxycoumarin standard curve, convert the fluorescence readings to the concentration of product formed.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Applications in Drug Development
7-Ethoxycoumarin's utility extends throughout the drug discovery and development pipeline:
-
High-Throughput Screening: The ECOD assay is amenable to high-throughput formats for screening large compound libraries for potential CYP inhibitors.
-
Metabolic Stability Assessment: It is used as a probe substrate to assess the metabolic stability of new chemical entities in liver microsomes or hepatocytes.
-
Reaction Phenotyping: By using a panel of recombinant human CYP enzymes, the specific isoforms responsible for the metabolism of a drug candidate can be identified.
-
Drug-Drug Interaction Studies: 7-Ethoxycoumarin can be used to investigate the potential for drug-drug interactions by assessing the inhibitory effects of a new drug on its metabolism.
Conclusion
7-Ethoxycoumarin remains an indispensable tool for in vitro drug metabolism studies. Its well-characterized chemical and fluorescent properties, coupled with established assay protocols, provide a robust and reliable method for investigating the activity of cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers leveraging this important fluorescent probe in their scientific endeavors.
References
- 1. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of umbelliferone derivatives in Escherichia coli and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
